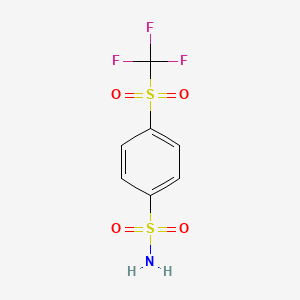

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide is an organosulfur compound characterized by the presence of both trifluoromethanesulfonyl and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:

4-aminobenzenesulfonamide+trifluoromethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated sulfonamide derivative.

Scientific Research Applications

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antibacterial properties, similar to other sulfonamide-based drugs.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is similar to that of other sulfonamide-based compounds used in antibacterial treatments.

Comparison with Similar Compounds

Similar Compounds

4-aminobenzenesulfonamide: The parent compound from which 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide is derived.

Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.

Sulfanilamide: Another sulfonamide-based antibacterial drug.

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to other sulfonamide compounds .

Biological Activity

4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.

- Molecular Formula : C7H6F3NO4S2

- Molecular Weight : 307.24 g/mol

- IUPAC Name : 4-(Trifluoromethanesulfonyl)benzenesulfonamide

The compound contains both trifluoromethanesulfonyl and sulfonamide functional groups, which contribute to its unique reactivity and biological properties .

Enzyme Inhibition

The primary biological activity of this compound is its role as an enzyme inhibitor . It has been shown to interact with specific enzymes, inhibiting their normal functions. This inhibition is crucial for developing therapeutic agents targeting various diseases linked to enzyme dysfunction .

The compound binds to the active sites of enzymes, effectively blocking substrate access and preventing normal enzymatic reactions. This mechanism is significant in pharmacological research, particularly for conditions where enzyme activity needs to be modulated .

Pharmacological Applications

Research indicates that compounds similar to this compound have potential applications in treating cardiovascular diseases by affecting perfusion pressure and coronary resistance through calcium channel inhibition .

Study on Perfusion Pressure

A study assessed the effects of various sulfonamide derivatives on perfusion pressure using a controlled experimental design (Table 1). The results indicated that certain derivatives significantly affected perfusion pressure over time.

| Group | Compound | Dose | Effect on Perfusion Pressure |

|---|---|---|---|

| I | Control | - | No change |

| II | Benzene sulfonamide | 0.001 nM | Baseline |

| III | Compound 2 | 0.001 nM | Decreased |

| IV | Compound 3 | 0.001 nM | Increased |

| V | Compound 4 | 0.001 nM | Decreased |

| VI | Compound 5 | 0.001 nM | No change |

These findings suggest that modifications in the sulfonamide structure can lead to varying effects on cardiovascular parameters, highlighting the importance of structural characteristics in biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Fluorobenzenesulfonamide | 0.70 | Lacks trifluoromethyl group; different reactivity profile |

| Trifluoromethanesulfonamide | 0.67 | No aromatic ring; different applications |

| 2,4-Difluorobenzenesulfonamide | 0.66 | Contains two fluorine atoms; altered electronic properties |

| 3-(Trifluoromethyl)benzenesulfonamide | 0.59 | Similar trifluoromethyl group but different substitution pattern |

This table illustrates how the trifluoromethanesulfonyl group contributes to distinct biochemical interactions compared to other sulfonamides .

Q & A

Q. Basic: What are the standard synthetic routes for 4-(Trifluoromethanesulfonyl)benzene-1-sulfonamide, and which reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves sequential sulfonation and amidation steps. For example, sulfonation of substituted benzene derivatives using chlorosulfonic acid generates sulfonyl chloride intermediates, which are then reacted with amines under controlled pH (8–10) and low temperatures (0–5°C) to prevent side reactions . Solvent selection (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) are critical for amidation efficiency. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>95%), monitored by HPLC .

Q. Advanced: How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify nucleophilic/electrophilic regions, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites (e.g., carbonic anhydrase). Molecular dynamics simulations (using GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions like hydrogen bonding with sulfonamide groups .

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ groups at δ −60 ppm in ¹⁹F NMR) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity and quantify impurities (<2%) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.04) .

Q. Advanced: How to resolve contradictions in reported biological activities of sulfonamide derivatives?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Methodological steps include:

- Repeating assays with independently synthesized batches.

- Validating enzyme inhibition using isothermal titration calorimetry (ITC) to measure binding constants.

- Cross-referencing cytotoxicity data (e.g., IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. Advanced: Designing SAR studies for this compound derivatives

Systematic SAR requires:

- Core Modifications : Varying substituents (e.g., electron-withdrawing CF₃ vs. electron-donating OCH₃) to assess impact on enzyme inhibition.

- Pharmacophore Mapping : Using software like Schrödinger’s Phase to identify critical groups (e.g., sulfonamide for hydrogen bonding).

- In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and metabolic stability .

Q. Basic: Key considerations for solvents and catalysts in synthesis

- Solvents : Polar aprotic solvents (DMF, DCM) enhance sulfonation/amidation rates.

- Catalysts : Triethylamine neutralizes HCl during amidation, preventing protonation of the amine nucleophile.

- Temperature Control : Exothermic sulfonation requires ice baths to avoid decomposition .

Q. Advanced: Modulating solubility and bioavailability

Strategies include:

- Prodrug Design : Esterification of sulfonamide groups to enhance membrane permeability.

- Co-crystallization : Using co-formers (e.g., cyclodextrins) to improve aqueous solubility.

- Lipinski’s Rule Compliance : Balancing logP (<5) and molecular weight (<500 Da) via substituent optimization .

Q. Advanced: Validating specificity in enzyme inhibition assays

- Negative Controls : Use inactive enantiomers or scrambled analogs to confirm target specificity.

- Kinetic Analysis : Measure Kₘ and Vₘₐₓ shifts in presence of inhibitor to distinguish competitive vs. non-competitive binding.

- Off-Target Screening : Proteome-wide profiling (e.g., using thermal shift assays) identifies unintended interactions .

Properties

CAS No. |

2070-48-6 |

|---|---|

Molecular Formula |

C7H6F3NO4S2 |

Molecular Weight |

289.3 g/mol |

IUPAC Name |

4-(trifluoromethylsulfonyl)benzenesulfonamide |

InChI |

InChI=1S/C7H6F3NO4S2/c8-7(9,10)16(12,13)5-1-3-6(4-2-5)17(11,14)15/h1-4H,(H2,11,14,15) |

InChI Key |

UIMYKAIGUAXWCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.